![molecular formula C17H13N3O2 B2898794 (2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide CAS No. 2097939-64-3](/img/structure/B2898794.png)
(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide
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Description
The compound “(2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide” is an organic compound containing a bipyridine moiety, a furan ring, and an amide group. Bipyridines are aromatic compounds containing two pyridine rings. Furan is a heterocyclic compound containing a five-membered ring with four carbon atoms and one oxygen atom. The amide group typically participates in hydrogen bonding, and can affect the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the bipyridine and furan moieties) and a polar amide group. The presence of nitrogen atoms in the bipyridine rings and the oxygen atom in the furan ring could potentially participate in various interactions, such as hydrogen bonding or coordination with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar amide group could increase its solubility in polar solvents. The aromatic rings might contribute to its UV-visible absorption spectrum .Future Directions
The study of bipyridine derivatives is an active area of research, particularly in the field of coordination chemistry and materials science. Future research could explore the potential applications of this compound as a ligand for metal ions, or investigate its physical and chemical properties in more detail .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases that plays a specific role in melanogenesis . It promotes the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by hydroxylation, and then, L-DOPA is converted to DOPA-quinone .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . Molecular docking results indicate that the compound can bind to the catalytic and allosteric sites 1 and 2 of tyrosinase . The computational molecular dynamics analysis further reveals that the compound interacts with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .
Biochemical Pathways
The compound affects the pathway of melanogenesis by inhibiting the activity of tyrosinase . This inhibition disrupts the conversion of L-tyrosine to L-DOPA and subsequently to DOPA-quinone, thereby affecting the production of melanin .
Pharmacokinetics
The compound’s interaction with tyrosinase suggests it is able to reach and interact with its target within cells
Result of Action
The compound’s action results in the attenuation of melanin synthesis and cellular tyrosinase activity . It also decreases tyrosinase expressions in B16F10 cells . These effects suggest the compound could potentially be used as an antipigmentation agent .
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(6-pyridin-4-ylpyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(6-4-15-2-1-11-22-15)20-14-3-5-16(19-12-14)13-7-9-18-10-8-13/h1-12H,(H,20,21)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBSDLXGBROIQ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide |
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